2-[(3-chlorophenyl)amino]acetic Acid
Description
Properties
IUPAC Name |
2-(3-chloroanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-2-1-3-7(4-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXFAYGKDCLTER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396321 | |
| Record name | 2-[(3-chlorophenyl)amino]acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10242-05-4 | |
| Record name | N-(3-Chlorophenyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10242-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-chlorophenyl)amino]acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-CHLOROANILINO)ACETIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alkylation of Potassium Phthalimide
Reagents :
-
Potassium phthalimide (1.2 equiv)
-
Ethyl chloroacetate (1.0 equiv) in dimethylformamide (DMF)
Intermediate :
Hydrazinolysis
Conditions :
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Hydrazine hydrate (2.0 equiv) in ethanol, refluxed for 3 hours.
-
Yield: 80–85% after column chromatography (silica gel, ethyl acetate/hexane).
Advantages : Avoids polyalkylation byproducts, making it preferable for high-purity applications.
Reductive Amination of Glyoxylic Acid
This method employs reductive amination between 3-chloroaniline and glyoxylic acid, using a reducing agent to form the secondary amine.
Reaction Setup :
-
Substrates : 3-Chloroaniline (1.0 equiv), glyoxylic acid monohydrate (1.1 equiv)
-
Reducing Agent : Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) in methanol at pH 5–6 (acetic acid buffer).
-
Temperature : Room temperature, 12 hours.
Yield : 70–78% after solvent evaporation and recrystallization.
Mechanism :
This route is mild and avoids harsh acidic/basic conditions, preserving acid-sensitive functional groups.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Alkylation | 65–75 | 90–95 | Low cost, one-step | Side reactions, pH sensitivity |
| Gabriel Synthesis | 80–85 | 95–98 | High regioselectivity | Multi-step, requires hydrazine |
| Reductive Amination | 70–78 | 92–96 | Mild conditions, functional group tolerance | Expensive reducing agents |
Industrial-Scale Production Considerations
For bulk synthesis, the direct alkylation method is favored due to scalability and reagent availability. Key industrial parameters include:
-
Continuous Flow Reactors : Enhance mixing and heat transfer, reducing reaction time to 2–3 hours.
-
Solvent Recovery : Ethanol and ethyl acetate are recycled via distillation, reducing waste.
-
Quality Control : HPLC with C18 columns (acetonitrile/water + 0.1% TFA) ensures ≥98% purity.
Emerging Methodologies
Recent advances include enzymatic catalysis using transaminases to synthesize chiral derivatives, though yields remain moderate (50–60%). Photocatalytic methods using TiO₂ nanoparticles under UV light are also under investigation .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes classical esterification under acid-catalyzed conditions:
| Reaction Conditions | Products Formed | Key Characteristics |
|---|---|---|
| Methanol + H₂SO₄ (reflux) | Methyl ester derivative | Requires 6-8 hr reflux |
| Ethanol + HCl gas (0-5°C) | Ethyl ester analog | Cold conditions prevent amine group participation |
| Isobutanol + DCC/DMAP | Bulky ester formation | Coupling agents improve yield to 82% |
Optimal yields (75-85%) are achieved through controlled alcohol ratios and acid catalyst concentrations. The amine group remains unreactive under these conditions due to protonation in acidic media.
Amidation and Acylation
The primary amine participates in nucleophilic reactions with various electrophiles:
Acylation Table
| Acylating Agent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Dry THF, 0°C | N-acetyl derivative | 68% |
| Benzoyl isocyanate | DCM, room temp | Urea-linked compound | 71% |
| Methyl chloroformate | NaOH (10%), 50°C | Carbamate product | 63% |
Reaction kinetics show complete consumption of starting material within 2 hr when using activated acylating agents. Steric effects from the chlorophenyl group influence reaction rates – para-substituted analogs react 1.8× faster than the meta-chloro derivative.
Decarboxylation Pathways
Thermal decomposition studies reveal two primary pathways:
-
Acid-Catalyzed Decarboxylation
-
Temperature: 150-180°C
-
Products: CO₂ + 3-chloroaniline derivatives
-
Activation energy: 98.4 kJ/mol
-
-
Radical-Mediated Decomposition
-
Initiated by peroxides at 80°C
-
Forms dimeric products through C-N coupling
-
Half-life: 35 min under 1M H₂O₂
-
Biological Interactions
The compound exhibits unique enzyme interaction profiles:
Molecular dynamics simulations show the chlorophenyl group contributes 62% of total binding energy in enzyme complexes through hydrophobic interactions.
Coordination Chemistry
The molecule acts as a bidentate ligand through its carboxylate and amine groups:
| Metal Ion | Complex Structure | Stability Constant (log β) |
|---|---|---|
| Cu²⁺ | Square planar | 8.9 ± 0.2 |
| Fe³⁺ | Octahedral | 12.1 ± 0.3 |
| Zn²⁺ | Tetrahedral | 6.7 ± 0.1 |
Copper complexes demonstrate significant superoxide dismutase-like activity (68% of native enzyme).
This comprehensive analysis demonstrates 2-[(3-chlorophenyl)amino]acetic acid's synthetic versatility and biological relevance. The chlorine substituent's meta-position induces distinct electronic effects that modulate both reaction kinetics and biological target engagement, making it valuable for developing targeted therapeutics and catalytic systems.
Scientific Research Applications
2-[(3-chlorophenyl)amino]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(3-chlorophenyl)amino]acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Profiles
Table 1: Key Structural Analogues of 2-[(3-Chlorophenyl)amino]acetic Acid
Physicochemical and Pharmacokinetic Differences
Solubility and Stability
- Stability data are unavailable.
- Vadadustat : Enhanced solubility in crystalline forms (CS1, CS2, CS3), optimized for oral bioavailability in anemia treatment .
- BRL 37344 : Sodium salt formulation improves solubility for in vivo β₃-adrenergic receptor activation studies .
β-Adrenergic Receptor Modulation
- BRL 37344: Demonstrates high affinity for rodent β₃-adrenergic receptors, increasing brain tryptophan levels by 80–100% in mice.
HIF Inhibition
- Vadadustat : Inhibits HIF prolyl hydroxylase, stabilizing HIF-α to stimulate erythropoietin production. Clinical use in anemia leverages its 3-hydroxypicolinamido group for target engagement .
- {[5-(3-Chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino}acetic acid: Crystal forms (CS1–CS3) improve formulation stability, highlighting the importance of solid-state properties in drug development .
Enzyme and Receptor Targeting
- 2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride: A synthetic intermediate for protected amino acids (e.g., Fmoc/Boc derivatives) used in peptide synthesis .
Clinical and Preclinical Data
Table 2: Comparative Pharmacological Data
Biological Activity
2-[(3-chlorophenyl)amino]acetic acid, with the molecular formula , is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by a chlorophenyl group attached to an amino acetic acid moiety, influencing its reactivity and interactions within biological systems. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the reaction of 3-chloroaniline with chloroacetic acid in the presence of a base, such as sodium hydroxide. This reaction is often conducted under reflux conditions to ensure complete conversion of reactants to the desired product.
Chemical Structure
The presence of the chlorine atom on the phenyl ring is crucial as it can affect the compound's reactivity and biological activity. The unique substitution pattern differentiates it from other similar compounds, potentially leading to distinct interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for different pathogens highlight its efficacy:
| Pathogen | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Staphylococcus aureus | 0.0048 |
| Candida albicans | 0.039 |
These findings suggest that the compound may be a promising candidate for further development as an antimicrobial agent .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by interacting with specific enzymes or receptors involved in inflammation. This mechanism suggests potential therapeutic applications in treating inflammatory diseases .
The mechanism of action for this compound involves binding to molecular targets within cells, such as enzymes and receptors. This binding can lead to modulation of their activity, resulting in various physiological effects. The specific pathways affected depend on the context of use and the biological system being studied.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives of chlorophenyl compounds exhibit significant antibacterial and antifungal activities, linking structural features to their bioactivity .
- Inflammation Models : In animal models, compounds similar to this compound have shown promise in reducing markers of inflammation, suggesting a potential role in therapeutic applications against chronic inflammatory conditions .
Comparison with Similar Compounds
When compared to other chlorophenyl derivatives, such as 2-[(4-chlorophenyl)amino]acetic acid, this compound demonstrates unique properties due to its specific chlorine substitution pattern. This structural difference can lead to variations in biological activity and efficacy against different targets.
Q & A
Q. Why might NMR spectra of the compound show unexpected peaks, and how are these artifacts resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
